Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate, also known as TBABH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Scientific Research Applications
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been extensively studied for its potential applications in various research fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been shown to exhibit potent antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been used as a chiral auxiliary in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
Mechanism of Action
The exact mechanism of action of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the target organism. It has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and respiratory syncytial virus. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of viral replication, the inhibition of bacterial and fungal growth, and the induction of apoptosis in cancer cells. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is its ability to inhibit the activity of various enzymes and proteins, making it a useful tool for studying their functions. Additionally, Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is its toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate research, including the development of new drugs based on its structure, the use of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate as a chiral auxiliary in asymmetric synthesis, and the study of its potential anti-inflammatory properties. Additionally, further research is needed to fully understand the mechanism of action of Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate and its potential applications in various research fields.
Synthesis Methods
Tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of tert-butyl 2-oxocyclohexylcarbamate with lithium diisopropylamide (LDA) to form an enolate intermediate. This intermediate is then treated with (1R,2S)-1-chloro-2,3-epoxypropane in the presence of a catalyst to form the desired compound.
properties
IUPAC Name |
tert-butyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)9-7-4-5-8(6-7)12-9/h7-9,12H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCKULARZVLCSH-DJLDLDEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2CCC(C2)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@H]2CC[C@H](C2)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.